molecular formula C23H21N3O2 B2402175 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 840473-11-2

10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2402175
CAS No.: 840473-11-2
M. Wt: 371.44
InChI Key: CVNMIRONZCQHJW-UHFFFAOYSA-N
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Description

10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the pyrazole or benzoxazine rings .

Scientific Research Applications

10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazines and related heterocyclic compounds such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e][1,2,4]triazines .

Uniqueness

The uniqueness of 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene lies in its specific substitution pattern and the presence of the ethoxy, phenyl, and pyridinyl groups.

Properties

IUPAC Name

7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-27-21-10-6-9-18-20-15-19(16-7-4-3-5-8-16)25-26(20)23(28-22(18)21)17-11-13-24-14-12-17/h3-14,20,23H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMIRONZCQHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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